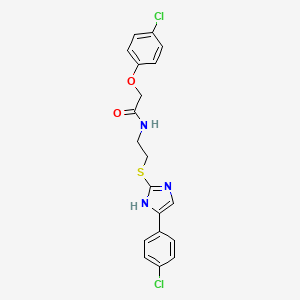

2-(4-chlorophenoxy)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

Beschreibung

2-(4-Chlorophenoxy)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is a synthetic compound featuring a chlorophenoxy group, an acetamide core, and a 5-(4-chlorophenyl)-substituted imidazole ring connected via a thioether bridge. Its structural complexity arises from the integration of aromatic, heterocyclic, and sulfur-containing moieties, which may influence its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O2S/c20-14-3-1-13(2-4-14)17-11-23-19(24-17)27-10-9-22-18(25)12-26-16-7-5-15(21)6-8-16/h1-8,11H,9-10,12H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUABRANJPIQRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)COC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(4-chlorophenoxy)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : 2-(4-chlorophenoxy)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

- Molecular Formula : C₁₈H₁₈Cl₂N₂O₂S

- Molecular Weight : 396.37 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its anti-inflammatory and anticancer properties. Various studies have evaluated its efficacy through different assays.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A detailed study showed that it can inhibit cell proliferation and induce apoptosis in tumor cells. Key findings include:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Apoptosis induction |

| MCF-7 (Breast) | 12.8 | Cell cycle arrest |

| HCT116 (Colon) | 9.5 | Inhibition of signaling pathways |

These results suggest that the compound may interfere with critical pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell signaling, particularly those associated with cancer progression.

- Induction of Apoptosis : It triggers apoptotic pathways through activation of caspases and modulation of Bcl-2 family proteins.

- Reduction of Inflammatory Mediators : By downregulating NF-kB signaling, it reduces the expression of inflammatory cytokines.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Lung Cancer : A study conducted on A549 xenograft models demonstrated a significant reduction in tumor size when treated with this compound compared to controls, indicating its potential as a therapeutic agent in lung cancer.

- Breast Cancer Model : Another study involving MCF-7 cells revealed that treatment with the compound led to a marked decrease in cell viability and increased apoptotic markers, supporting its role as a potential breast cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Analogs

*Molecular weight calculated based on similar compounds in .

Structural and Functional Analysis

Core Heterocycle Modifications

- Imidazole vs. Benzimidazole/Thiadiazole: The target compound’s imidazole core is shared with analogs in , while benzimidazole () and thiadiazole () derivatives introduce larger aromatic systems.

- Substituent Effects: Chlorophenyl vs. Fluorophenyl: Fluorine’s electronegativity in may strengthen hydrogen bonding or dipole interactions with target enzymes (e.g., COX1/2).

Acetamide Substituents

- Thioether Linker : The ethyl thioether in the target compound offers flexibility and moderate lipophilicity, contrasting with rigid thiazole () or thiophenmethyl () groups.

- Nitro Groups : Nitro-substituted analogs () exhibit potent antimicrobial activity but higher mutagenicity, a risk mitigated in the target compound due to the absence of nitro .

Research Findings and Implications

- Solubility and Bioavailability: Methoxyethyl () and phenoxy (target compound) groups balance lipophilicity and solubility, critical for oral bioavailability.

- Mutagenicity : Nitroimidazoles () are associated with DNA damage, whereas the target compound’s structure may reduce such risks.

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving thiol-alkylation or nucleophilic substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.